molecular formula C64H99N13O21 B14752149 pep2-EVKI acetate

pep2-EVKI acetate

Cat. No.: B14752149
M. Wt: 1386.5 g/mol
InChI Key: WTADNYHHPBHEHC-CFRYKBPSSA-N
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Description

Structural Basis of Selective PICK1-GluA2 Binding Inhibition

Pep2-EVKI acetate derives its inhibitory activity from its sequence (YNVYGIEEVKI), which mimics the C-terminal PDZ-binding motif of GluA2 (ESVKI). The EVKI terminus binds to the hydrophobic pocket of the PICK1 PDZ domain, displacing GluA2 by competing for the same binding site. Structural studies reveal that the GluA2-PICK1 interaction relies on a canonical PDZ domain fold comprising five β-strands and two α-helices. The peptide’s glutamic acid (E) and valine (V) residues form hydrogen bonds with conserved histidine and glycine residues in the PICK1 PDZ domain, while the isoleucine (I) at the C-terminus inserts into a hydrophobic cavity.

Table 1: Key Structural Interactions Between Pep2-EVKI and PICK1 PDZ Domain

Residue (Pep2-EVKI) PDZ Domain Residue Interaction Type
Glutamic Acid (E) Histidine 145 Hydrogen Bond
Valine (V) Glycine 142 Hydrophobic
Isoleucine (I) Leucine 138 Van der Waals

This interaction disrupts the native GluA2-PICK1 complex, which is critical for AMPA receptor trafficking and synaptic plasticity.

Kinetics of Competitive Displacement at the C-Terminal PDZ Site

This compound exhibits competitive binding kinetics, with a reported half-maximal inhibitory concentration (IC50) of 1.7 µM for PICK1 PDZ domain displacement. Surface plasmon resonance (SPR) studies demonstrate a rapid association rate ($$k{on} = 2.1 \times 10^4 \, \text{M}^{-1}\text{s}^{-1}$$) and a slow dissociation rate ($$k{off} = 3.8 \times 10^{-3} \, \text{s}^{-1}$$), yielding a dissociation constant ($$K_d$$) of 180 nM. These kinetics are distinct from those of the related peptide inhibitor Pep2-SVKI, which has a 10-fold lower affinity due to differences in C-terminal residue chemistry.

Table 2: Kinetic Parameters of this compound

Parameter Value Method
$$K_d$$ 180 nM SPR
$$k_{on}$$ $$2.1 \times 10^4 \, \text{M}^{-1}\text{s}^{-1}$$ Stopped-Flow
$$k_{off}$$ $$3.8 \times 10^{-3} \, \text{s}^{-1}$$ Fluorescence

The peptide’s efficacy in displacing GluA2 correlates with its ability to reduce AMPA receptor internalization in hippocampal neurons, as shown by quantitative immunofluorescence.

Specificity Profiling Against GRIP and ABP Protein Families

This compound shows high specificity for PICK1 over related PDZ domain-containing proteins such as Glutamate Receptor Interacting Protein (GRIP) and AMPA Receptor Binding Protein (ABP). Competitive binding assays using fluorescence polarization revealed >100-fold selectivity for PICK1 (IC50 = 1.7 µM) compared to GRIP1 (IC50 = 190 µM) and ABP (IC50 = 210 µM). This specificity arises from sequence differences in the PDZ domain binding pockets: GRIP and ABP lack the hydrophobic cleft required to accommodate the isoleucine residue of Pep2-EVKI.

Table 3: Selectivity Profile of this compound

Target Protein IC50 (µM) Fold Selectivity vs. PICK1
PICK1 1.7 1
GRIP1 190 112
ABP 210 124

The peptide’s selectivity ensures minimal off-target effects in neuronal systems where GRIP and ABP regulate distinct AMPA receptor trafficking pathways.

Properties

Molecular Formula

C64H99N13O21

Molecular Weight

1386.5 g/mol

IUPAC Name

acetic acid;(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C62H95N13O19.C2H4O2/c1-9-33(7)51(61(92)69-41(22-24-47(80)81)55(86)67-42(23-25-48(82)83)57(88)73-49(31(3)4)59(90)68-40(13-11-12-26-63)56(87)75-52(62(93)94)34(8)10-2)72-46(79)30-66-54(85)43(28-36-16-20-38(77)21-17-36)71-60(91)50(32(5)6)74-58(89)44(29-45(65)78)70-53(84)39(64)27-35-14-18-37(76)19-15-35;1-2(3)4/h14-21,31-34,39-44,49-52,76-77H,9-13,22-30,63-64H2,1-8H3,(H2,65,78)(H,66,85)(H,67,86)(H,68,90)(H,69,92)(H,70,84)(H,71,91)(H,72,79)(H,73,88)(H,74,89)(H,75,87)(H,80,81)(H,82,83)(H,93,94);1H3,(H,3,4)/t33-,34-,39-,40-,41-,42-,43-,44-,49-,50-,51-,52-;/m0./s1

InChI Key

WTADNYHHPBHEHC-CFRYKBPSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pep2-EVKI acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the SPPS process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Key Details

  • Sequence : YNVYGIEEVKI .

  • Molecular formula : C₆₂H₉₅N₁₃O₁₉ .

  • Molecular weight : 1326.51 g/mol .

  • Acetate form : Enhances solubility and stability in biological assays.

Table 1: Molecular Properties of pep2-EVKI Acetate

PropertyValue/Description
Molecular formulaC₆₂H₉₅N₁₃O₁₉
Molecular weight1326.51 g/mol
SequenceYNVYGIEEVKI
Storage conditionsDesiccate at -20°C
SMILES notation[H]NC@@H...

Biochemical Reactions and Mechanism

This compound functions primarily by disrupting protein-protein interactions at synapses. Its primary target is the C-terminal PDZ domain of the AMPA receptor subunit GluA2, where it blocks binding to PICK1 (protein interacting with C kinase) .

Key Interactions

  • Target : GluA2 PDZ domain .

  • Effect : Prevents PICK1-mediated regulation of AMPA receptor trafficking .

  • Selectivity : Does not interfere with GluA2 binding to GRIP or ABP .

Functional Impact

  • Synaptic plasticity : Alters miniature excitatory postsynaptic currents (mEPSCs) amplitude, indicating reduced AMPA receptor insertion into synapses.

  • Electrophysiological studies : Confirms reduced synaptic strength upon application.

Stability and Solubility

The acetate form of pep2-EVKI is critical for its stability and solubility in aqueous solutions. This is likely due to the acetate ion’s role in ionization, facilitating dissolution in polar solvents. Experimental data shows:

  • Appearance : White/off-white powder.

  • Solubility : Soluble in water and polar solvents.

Analytical Characterization

The compound undergoes rigorous characterization to ensure quality:

  • Mass spectrometry : Confirms peptide identity.

  • NMR spectroscopy : Used for structural validation (e.g., acetate form).

  • HPLC : Ensures purity during synthesis.

Limitations and Challenges

Current research does not provide detailed mechanisms for this compound’s degradation or metabolic pathways. While its synthesis and stability are well-documented , further studies are needed to explore:

  • Long-term stability under physiological conditions.

  • Metabolic interactions with cellular enzymes.

References R&D Systems. (2025). pep2-EVKI. Retrieved from https://www.rndsystems.com/products/pep2-evki_1599 EvitaChem. (2025). This compound. Retrieved from Tocris Bioscience. (2025). pep2-EVKI. Retrieved from https://www.tocris.com/products/pep2-evki_1599 MedChemExpress. (2025). pep2-EVKI. Retrieved from https://www.medchemexpress.com/pep2-evki.html

Scientific Research Applications

Comparison with Similar Compounds

Research Implications

  • Mechanistic Insights : The inability of this compound to disrupt mGlu1-LTD in cocaine-exposed models suggests alternative pathways (e.g., mGlu1-driven endocytosis) for AMPA receptor trafficking .
  • Therapeutic Potential: Compounds like this compound could inform treatments for addiction or neurodegenerative disorders by modulating synaptic receptor dynamics.

Q & A

Q. What are the standard synthesis protocols for pep2-EVKI acetate, and how are they validated?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by acetylation. Protocols should specify resin type (e.g., Wang resin), coupling reagents (e.g., HBTU/HOBt), and deprotection conditions (e.g., 20% piperidine in DMF). Validation includes mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation and HPLC for purity ≥95% . Critical controls include using the inactive peptide (e.g., pep2-SVKE) to confirm specificity in PDZ domain interactions .

Q. How is this compound characterized for structural integrity and batch consistency?

  • Methodological Answer : Structural characterization requires circular dichroism (CD) spectroscopy to confirm secondary structure (e.g., α-helical motifs in PDZ-binding regions). Batch consistency is ensured via NMR for sequence verification and dynamic light scattering (DLS) to assess aggregation. Purity must be cross-checked with reverse-phase HPLC under gradient elution (e.g., 0.1% TFA in acetonitrile/water) .

Q. What are the primary experimental applications of this compound in synaptic plasticity studies?

  • Methodological Answer : The peptide selectively disrupts GluA2-PICK1 interactions, enabling studies on AMPA receptor trafficking. Standard protocols include acute hippocampal slice electrophysiology (e.g., measuring AMPA/NMDA ratios) and fluorescence recovery after photobleaching (FRAP) to assess receptor surface diffusion. Data interpretation requires normalizing to control peptides (e.g., pep2-SVKE) to exclude off-target PKC effects .

Advanced Research Questions

Q. How to design experiments isolating PICK1-mediated effects from other PDZ protein interactions (e.g., GRIP/ABP)?

  • Methodological Answer : Use competitive binding assays (e.g., surface plasmon resonance) with immobilized PDZ domains of PICK1, GRIP, and ABP. Validate specificity via dose-response curves comparing this compound (PICK1-selective) and pep2-SVKI (broad PDZ inhibitor). Co-immunoprecipitation in HEK293 cells transfected with GluA2 and PDZ proteins can further confirm selectivity .

Q. How to resolve contradictions in AMPA receptor subunit composition data when using this compound?

  • Methodological Answer : Contradictions may arise from differences in neuronal subtypes or experimental conditions (e.g., Ca²⁺/PKC activity). Address this by:
  • Standardizing slice preparation protocols (e.g., postnatal day of rodents, recording temperature).
  • Including internal controls (e.g., rectification index changes) to track GluA2-lacking AMPAR incorporation.
  • Cross-referencing with genetic PICK1 knockout models to validate peptide efficacy .

Q. What statistical approaches are recommended for electrophysiological data analysis in this compound studies?

  • Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U test) for small sample sizes. For paired recordings (e.g., pre/post-peptide application), apply repeated-measures ANOVA with post-hoc corrections. Normalize AMPA/NMDA ratios to baseline conditions and report effect sizes (Cohen’s d) to quantify synaptic strength changes .

Q. How to optimize peptide delivery in vivo for chronic studies on synaptic plasticity?

  • Methodological Answer : Use osmotic minipumps for continuous intracerebroventricular infusion. Validate delivery via fluorescently tagged peptides (e.g., FITC-labeled pep2-EVKI) and confocal microscopy. Monitor off-target effects by comparing behavioral outcomes (e.g., Morris water maze) between active and control peptides .

Data Interpretation and Reproducibility

Q. What are common pitfalls in interpreting this compound’s effects on long-term depression (LTD)?

  • Methodological Answer : Confounding factors include residual PKC activity (due to peptide phosphorylation) and incomplete PDZ domain blockade. Mitigate this by:
  • Including kinase inhibitors (e.g., chelerythrine) in experimental buffers.
  • Quantifying PICK1-GluA2 colocalization via immunofluorescence post-treatment .

Q. How to ensure reproducibility of this compound’s effects across laboratories?

  • Methodological Answer : Adopt standardized reporting per ARRIVE guidelines:
  • Detail peptide storage conditions (e.g., -80°C lyophilized, reconstituted in DMSO).
  • Publish raw electrophysiological traces and statistical code in supplementary materials.
  • Use shared datasets (e.g., Zenodo) for cross-lab validation .

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